molecular formula C43H52F2N8O6Si B13337887 methyl N-[(2S)-1-[(2S)-4,4-difluoro-2-[5-[4-[2-[(5R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3,3-dimethyl-1,3-azasilolidin-5-yl]-3H-benzo[e]benzimidazol-7-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 1334312-52-5

methyl N-[(2S)-1-[(2S)-4,4-difluoro-2-[5-[4-[2-[(5R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3,3-dimethyl-1,3-azasilolidin-5-yl]-3H-benzo[e]benzimidazol-7-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B13337887
CAS No.: 1334312-52-5
M. Wt: 843.0 g/mol
InChI Key: IHWFCBNZRRITRU-BBACVFHCSA-N
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Description

The compound “methyl N-[(2S)-1-[(2S)-4,4-difluoro-2-[5-[4-[2-[(5R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3,3-dimethyl-1,3-azasilolidin-5-yl]-3H-benzo[e]benzimidazol-7-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including carbamate, imidazole, and benzimidazole, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may include:

  • Formation of the benzimidazole core through cyclization reactions.
  • Introduction of the difluoro group via fluorination reactions.
  • Coupling of the pyrrolidine and imidazole moieties using peptide coupling reagents.
  • Final methylation and carbamate formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-throughput reactors for efficient reaction scaling.
  • Implementation of purification techniques such as chromatography and crystallization.
  • Quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and imidazole rings may be susceptible to oxidation under specific conditions.

    Reduction: Reduction of the carbamate group can lead to the formation of amines.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways, leading to changes in cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[(2S)-1-[(2S)-4,4-difluoro-2-[5-[4-[2-[(5R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3,3-dimethyl-1,3-azasilolidin-5-yl]-3H-benzo[e]benzimidazol-7-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate: A similar compound with slight variations in the functional groups or stereochemistry.

    Other Carbamates: Compounds with similar carbamate groups but different core structures.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

1334312-52-5

Molecular Formula

C43H52F2N8O6Si

Molecular Weight

843.0 g/mol

IUPAC Name

methyl N-[(2S)-1-[(2S)-4,4-difluoro-2-[5-[4-[2-[(5R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3,3-dimethyl-1,3-azasilolidin-5-yl]-3H-benzo[e]benzimidazol-7-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C43H52F2N8O6Si/c1-23(2)34(50-41(56)58-5)39(54)52-21-43(44,45)18-32(52)37-46-19-31(48-37)26-11-9-25(10-12-26)27-13-15-29-28(17-27)14-16-30-36(29)49-38(47-30)33-20-60(7,8)22-53(33)40(55)35(24(3)4)51-42(57)59-6/h9-17,19,23-24,32-35H,18,20-22H2,1-8H3,(H,46,48)(H,47,49)(H,50,56)(H,51,57)/t32-,33-,34-,35-/m0/s1

InChI Key

IHWFCBNZRRITRU-BBACVFHCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC(C[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=C(C=C5)NC(=N6)[C@@H]7C[Si](CN7C(=O)[C@H](C(C)C)NC(=O)OC)(C)C)(F)F)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=C(C=C5)NC(=N6)C7C[Si](CN7C(=O)C(C(C)C)NC(=O)OC)(C)C)(F)F)NC(=O)OC

Origin of Product

United States

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